PSI TFA

Proteasome Inhibition Myeloma Cytotoxicity

PSI TFA (Proteasome Inhibitor 1 trifluoroacetate salt), also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO TFA, is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of the proteasome. It is a cell-permeable molecule with a molecular weight of 732.78 g/mol and the molecular formula C34H51F3N4O10.

Molecular Formula C34H51F3N4O10
Molecular Weight 732.8 g/mol
Cat. No. B14903103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSI TFA
Molecular FormulaC34H51F3N4O10
Molecular Weight732.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1
InChIKeyDCCRGIXOEPOQJI-BGGSUVIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PSI TFA for Proteasome Inhibition Research: A Technical Overview for Scientific Procurement


PSI TFA (Proteasome Inhibitor 1 trifluoroacetate salt), also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO TFA, is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of the proteasome . It is a cell-permeable molecule with a molecular weight of 732.78 g/mol and the molecular formula C34H51F3N4O10 . Its primary mechanism of action involves inhibiting the chymotrypsin-like activity of the 20S proteasome [1].

The Risk of Substituting PSI TFA: Why In-Class Proteasome Inhibitors Are Not Interchangeable


While multiple peptide aldehyde proteasome inhibitors exist, such as MG-132 and MG-115, they exhibit significant differences in potency, selectivity for catalytic subunits, and off-target effects like calpain inhibition . PSI TFA has a distinct inhibitory profile, showing 10-fold greater selectivity for the proteasome over calpain compared to other aldehydes [1]. Direct substitution without considering these quantitative differences can lead to misinterpretation of experimental results, as the biological outcomes are highly dependent on the specific inhibition profile . The following section provides the quantitative evidence required for an informed scientific selection.

PSI TFA Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Compound Selection


PSI TFA Demonstrates Superior Cytotoxicity in Myeloma Cell Lines Compared to MG-132, MG-262, and Lactacystin

In a direct comparative study across multiple myeloma cell lines, PSI TFA exhibited the highest cytotoxic potency. The IC50 for PSI TFA was 5.7 nM, which was substantially lower than the IC50 values for the comparators MG-262, MG-132, and lactacystin [1].

Proteasome Inhibition Myeloma Cytotoxicity IC50

PSI TFA Exhibits 10-Fold Greater Selectivity for the Proteasome Over Calpain Compared to MG-132

PSI TFA demonstrates a significant advantage in target selectivity. It inhibits the proteasome with a 10-fold better potency compared to its inhibition of calpain, a common off-target for this class of compounds. In contrast, MG-132 is known to be a potent inhibitor of both proteasome and calpain [1].

Proteasome Selectivity Calpain Inhibition Off-Target Activity Selectivity Ratio

PSI TFA Shows Greater Antiproliferative Activity Against AML Cell Lines Compared to Bortezomib (PS-341)

In a study evaluating sensitivity of human myeloid leukemias, PSI TFA was found to suppress the growth of Acute Myeloid Leukemia (AML) cell lines more effectively than the clinically approved proteasome inhibitor bortezomib (PS-341). Furthermore, PSI TFA showed a synergistic effect when combined with bortezomib [1].

Acute Myeloid Leukemia Antiproliferative Activity Bortezomib Synergism

PSI TFA Displays Differential Cytotoxicity Across Lymphoma Subtypes with Defined CC50 Values

PSI TFA exhibits variable cytotoxic potency across different B-cell lymphoma cell lines, providing a quantifiable basis for selecting appropriate models. The compound shows a CC50 of 22.0 nM in KSHV-positive BC3 cells, compared to 53.0 nM in BCBL1 cells and 205 nM in the KSHV-negative BJAB line [1]. This differential sensitivity allows for targeted investigation of proteasome dependence in KSHV-associated malignancies [1].

Primary Effusion Lymphoma KSHV CC50 Cellular Sensitivity

PSI TFA Potently Inhibits 20S Proteasome Chymotrypsin-Like Activity with Sub-Micromolar IC50

PSI TFA directly inhibits the catalytic activity of the 20S proteasome. It inhibits the acidic chymotrypsin-like activity with an IC50 of 0.25 µM and the neutral chymotrypsin-like activity with an IC50 of 6.5 µM [1]. This potency is a key differentiator from other aldehyde inhibitors that may primarily target other catalytic sites.

Proteasome Assay Chymotrypsin-Like Activity IC50 Enzymatic Inhibition

PSI TFA Selectively Inhibits Proteasome β5 Subunit with Defined Selectivity Over β2i and β1i

PSI TFA acts as a potent and specific inhibitor of the proteasome β5 subunit (chymotrypsin-like) with an IC50 of 0.26 µM. It exhibits 7.3-fold selectivity over the β2i subunit and 17.3-fold selectivity over the β1i subunit, respectively . This subunit selectivity profile is critical for dissecting the specific contributions of constitutive and immunoproteasome activities.

Subunit Selectivity Immunoproteasome β5 Subunit β2i β1i

Strategic Research Applications for PSI TFA: Leveraging Potency and Selectivity


Myeloma and Leukemia Research: Profiling Proteasome Dependence

PSI TFA is a prime candidate for in vitro studies on multiple myeloma and acute myeloid leukemia (AML) due to its superior cytotoxic potency (IC50 = 5.7 nM in myeloma cells) compared to other peptide aldehydes like MG-132 and MG-262 [1]. Its ability to suppress AML cell growth more effectively than bortezomib [2] makes it a valuable tool for investigating resistance mechanisms and evaluating novel therapeutic combinations [1][2].

Proteasome-Selective Pathway Dissection

When the research objective requires clean inhibition of the proteasome without confounding calpain inhibition, PSI TFA offers a clear advantage. Its 10-fold selectivity over calpain [1][2] enables more precise interrogation of the ubiquitin-proteasome pathway, making it superior to less selective alternatives like MG-132 [3] for mechanistic studies in apoptosis, cell cycle control, and protein degradation.

KSHV-Associated Lymphoma Modeling

PSI TFA exhibits a high sensitivity profile in KSHV-positive primary effusion lymphoma (PEL) cells, with a CC50 of 22 nM in BC3 cells [1]. This differential cytotoxicity (compared to 205 nM in KSHV-negative BJAB cells) provides a robust experimental window for studying the role of the proteasome in viral latency and oncogenesis, as well as for screening compounds that target KSHV-associated pathways [1].

Immunoproteasome vs. Constitutive Proteasome Studies

The defined selectivity of PSI TFA for the β5 subunit over the immunoproteasome subunits β2i (7.3-fold) and β1i (17.3-fold) [1] makes it an essential tool for researchers investigating the distinct biological roles of the constitutive and immunoproteasomes. This is particularly relevant in immunology, inflammation research, and the development of therapies for autoimmune diseases.

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